molecular formula C10H14OS B7969579 1-[4-(Methylthio)phenyl]-2-propanol

1-[4-(Methylthio)phenyl]-2-propanol

Cat. No.: B7969579
M. Wt: 182.28 g/mol
InChI Key: MFNYFADGOQVQPA-UHFFFAOYSA-N
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Description

1-[4-(Methylthio)phenyl]-2-propanol is a useful research compound. Its molecular formula is C10H14OS and its molecular weight is 182.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methylsulfanylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNYFADGOQVQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Organosulfur Compound Chemistry

Organosulfur compounds, a class of molecules containing carbon-sulfur bonds, are integral to various scientific disciplines, including medicinal chemistry and materials science. researchgate.netontosight.ai The presence of a sulfur atom, often in the form of a thioether group as seen in 1-[4-(Methylthio)phenyl]-2-propanol, imparts distinct chemical properties. These properties can influence a molecule's reactivity, conformation, and biological activity. researchgate.net The field of organosulfur chemistry is vast, with these compounds playing crucial roles in everything from the development of new pharmaceuticals to the creation of advanced polymers and nanomaterials. ontosight.aibritannica.comnih.gov

The thioether linkage, in particular, is a key structural motif in a number of biologically active molecules and is valued for its relative stability and its ability to engage in specific interactions with biological targets. researchgate.net The methylthio group (-SCH3) on the phenyl ring of this compound is a prime example of this functional group, positioning the compound as a valuable building block in the synthesis of more complex organosulfur molecules.

Significance of the Phenylpropanol Scaffold in Organic Synthesis

The core structure of 1-[4-(Methylthio)phenyl]-2-propanol is a phenylpropanol scaffold. This structural framework is of considerable importance in organic synthesis and medicinal chemistry. nih.govresearchgate.netnih.gov Phenylpropanoid derivatives are a broad class of natural products found in many plants, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov

In synthetic chemistry, the phenylpropanol unit, with its reactive hydroxyl group and aromatic ring, serves as a versatile intermediate for the construction of more elaborate molecular architectures. The specific arrangement of the phenyl, propanol (B110389), and in this case, methylthio groups, offers multiple sites for chemical modification, allowing for the systematic development of compound libraries for drug discovery and materials science applications. The closely related phenylpropanolamines, for instance, have a long history in the development of pharmaceuticals. britannica.comacs.org

Overview of Current Research Gaps and Future Directions for 1 4 Methylthio Phenyl 2 Propanol

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection lies at the carbon-carbon bond between the benzylic carbon and the carbon bearing the hydroxyl group (C1-C2 bond). This disconnection points to two main synthetic strategies.

Figure 1: Retrosynthetic Analysis of this compound

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The first disconnection strategy involves the reduction of a ketone precursor, 1-[4-(methylthio)phenyl]-2-propanone. This is a common and often high-yielding approach. The second strategy involves the formation of the C1-C2 bond via the reaction of an organometallic reagent, such as a methyl Grignard or organolithium reagent, with 4-(methylthio)benzaldehyde. A third disconnection can be envisioned between the sulfur atom and the phenyl ring, suggesting the introduction of the methylthio group at a later stage of the synthesis, for instance, by nucleophilic substitution on a suitably substituted aromatic precursor.

Exploration of Synthetic Routes via Organometallic Reagents

Organometallic reagents are fundamental tools for carbon-carbon bond formation. Their application in the synthesis of this compound is a viable and well-established strategy.

The Grignard reaction is a classic method for forming alcohols. In this context, the addition of methylmagnesium bromide to 4-(methylthio)benzaldehyde would yield the desired product. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Table 1: Grignard Addition for the Synthesis of this compound

PrecursorReagentSolventReaction ConditionsYield (%)
4-(Methylthio)benzaldehydeMethylmagnesium bromideTHF0 °C to room temperature85-95

Note: Yields are typical for this type of reaction and may vary based on specific experimental conditions.

Similar to Grignard reagents, organolithium reagents, such as methyllithium (B1224462), are highly reactive nucleophiles that readily add to carbonyl compounds. The reaction of methyllithium with 4-(methylthio)benzaldehyde provides an alternative route to this compound. These reactions are also conducted under anhydrous conditions in ethereal solvents.

Catalytic Hydrogenation and Reduction Strategies for Intermediate Synthesis

The reduction of the ketone intermediate, 1-[4-(methylthio)phenyl]-2-propanone, is a highly efficient method to obtain the target alcohol. Various reducing agents and catalytic hydrogenation techniques can be employed.

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. This method is often clean and produces high yields. Transfer hydrogenation, where a hydrogen donor molecule like isopropanol (B130326) or formic acid is used in place of hydrogen gas, offers a safer alternative. researchgate.netmdpi.com

Alternatively, hydride-reducing agents can be used. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for the reduction of ketones and aldehydes. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent, but its high reactivity requires careful handling.

Table 2: Reduction of 1-[4-(methylthio)phenyl]-2-propanone

Reducing Agent/CatalystSolventReaction ConditionsYield (%)
H2, Pd/CEthanolRoom temperature, 1 atm>95
NaBH4Methanol0 °C to room temperature>95
Isopropanol, Ru-catalystToluene80 °C~90

Note: Yields are representative and can be influenced by catalyst loading, pressure, and temperature.

Stereoselective Approaches to Enantiopure this compound

The synthesis of a single enantiomer of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This is achieved through stereoselective synthesis. nih.govnih.gov

Asymmetric reduction of the prochiral ketone, 1-[4-(methylthio)phenyl]-2-propanone, is the most direct route to enantiopure this compound. This is commonly achieved using chiral catalysts in a hydrogenation or transfer hydrogenation reaction.

Chiral ruthenium or rhodium complexes containing chiral phosphine (B1218219) ligands (e.g., BINAP) or chiral diamine ligands are highly effective for this transformation. The choice of catalyst and reaction conditions can influence the enantioselectivity of the reduction, often leading to high enantiomeric excess (ee).

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane (B79455) source.

Table 3: Enantioselective Reduction of 1-[4-(methylthio)phenyl]-2-propanone

Catalyst SystemReaction TypeEnantiomeric Excess (ee, %)
(R)-Ru(OAc)2(BINAP)Hydrogenation>98
(S)-CBS Catalyst, BH3·SMe2Stoichiometric Reduction>95

Note: The enantiomeric excess is highly dependent on the specific catalyst, substrate, and reaction conditions.

Reduction of 1-[4-(Methylthio)phenyl]-2-propanone

Another common synthetic route is the reduction of the corresponding ketone, 1-[4-(Methylthio)phenyl]-2-propanone, also known as 4-(methylthio)phenylacetone. This method involves the conversion of the ketone's carbonyl group to a hydroxyl group.

Various reducing agents can be employed for this transformation. A common laboratory-scale method is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. For industrial-scale production, catalytic hydrogenation is often preferred. This involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The choice of catalyst and reaction conditions (temperature, pressure) can influence the reaction's efficiency and selectivity.

The precursor, 1-[4-(Methylthio)phenyl]-2-propanone, can be synthesized through methods like the Friedel-Crafts acylation of thioanisole (B89551) with chloroacetone.

Resolution of Racemic Mixtures

The synthesis of this compound via the aforementioned methods typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. For applications where a single enantiomer is required, a resolution step is necessary.

Enzymatic Kinetic Resolution: A highly effective and environmentally friendly method for resolving racemic alcohols is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, particularly lipases, to selectively acylate one enantiomer of the alcohol, leaving the other unreacted.

For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized for easier recovery and reuse, can be used. In the presence of an acyl donor like vinyl acetate, the lipase will preferentially catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer) to form an ester, while the other enantiomer (e.g., the (S)-enantiomer) remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated by conventional methods like chromatography. This method can provide high enantiomeric excess (ee) for both the resolved alcohol and the acylated product. The choice of lipase, acyl donor, and solvent can significantly impact the efficiency and enantioselectivity of the resolution.

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic mixture. As the racemic solution passes through the chromatography column, one enantiomer is retained more strongly by the CSP, leading to a separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for resolving a wide range of chiral compounds, including aromatic alcohols. mdpi.com High-performance liquid chromatography (HPLC) with a suitable chiral column can be employed for both analytical and preparative-scale separation of the enantiomers of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.

Biocatalysis: As mentioned in the resolution section, the use of enzymes (biocatalysts) for both the synthesis and resolution of this compound aligns well with green chemistry principles. Biocatalytic reduction of the precursor ketone, 1-[4-(Methylthio)phenyl]-2-propanone, using ketoreductases (KREDs) offers a green alternative to traditional chemical reducing agents. acs.orgnumberanalytics.com These enzymatic reactions are typically performed in aqueous media under mild conditions (room temperature and neutral pH), reducing the need for harsh reagents and organic solvents. acs.orgrsc.org

Use of Greener Solvents and Catalysts: The selection of solvents and catalysts with minimal environmental impact is a key aspect of green chemistry. For synthetic steps that require organic solvents, replacing hazardous solvents with more benign alternatives is encouraged. For example, in oxidation reactions to produce the ketone precursor, traditional methods often use stoichiometric amounts of heavy metal oxidants. Green alternatives include using catalytic amounts of a recyclable catalyst with a clean oxidant like hydrogen peroxide. pharmtech.comijsr.in The development of solvent-free reaction conditions or the use of water as a solvent are also highly desirable green approaches. orientjchem.orgnih.gov

Process Intensification and Scalability Studies for this compound Production

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, several strategies can be employed to enhance scalability and efficiency.

Continuous Flow Synthesis: A significant advancement in process intensification is the shift from traditional batch processing to continuous flow manufacturing. researchgate.net In a continuous flow system, reagents are continuously pumped through a reactor where the reaction occurs. This approach offers several advantages, including improved heat and mass transfer, better control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. The Grignard reaction and the reduction of the ketone precursor for the synthesis of this compound are amenable to continuous flow processing. dntb.gov.uapharmasalmanac.com This can lead to a more streamlined and scalable production process. pharmafeatures.comcetjournal.it

Scalability of Synthetic Routes: The scalability of the chosen synthetic route is a critical consideration for industrial production. Grignard reactions, while powerful, can sometimes be challenging to scale up due to their exothermic nature and the need for strict anhydrous conditions. acs.org However, with modern reactor technology and process control, these challenges can be effectively managed. Catalytic hydrogenation for the reduction of the ketone precursor is generally a highly scalable and industrially viable process. The development of robust and reusable catalysts is key to the economic feasibility of this route on a large scale.

Reactions Involving the Hydroxyl Functional Group of this compound

The secondary alcohol group in this compound is a prime site for various chemical modifications, including derivatization through esterification and etherification, elimination via dehydration, and oxidation to a ketone.

Derivatization via Esterification and Etherification

The conversion of the hydroxyl group into esters and ethers represents a fundamental derivatization strategy.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, under acidic or basic conditions, yields the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. acs.orglibretexts.org While specific studies on this compound are not extensively documented, the general principles of esterification of secondary alcohols are well-established. libretexts.orgyoutube.com For instance, the reaction with acetic anhydride (B1165640) would yield 1-[4-(methylthio)phenyl]propan-2-yl acetate.

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A metal-free dehydrative thioetherification has also been reported, enabling the conversion of various alcohols and thiols into thioethers. researchgate.netnih.gov

Reaction TypeReagentsProduct
EsterificationCarboxylic Acid (e.g., Acetic Acid), Acid Catalyst1-[4-(methylthio)phenyl]propan-2-yl acetate
EtherificationAlkyl Halide (e.g., Methyl Iodide), Base2-methoxy-1-[4-(methylthio)phenyl]propane

Dehydration Reactions and Alkene Formation

The elimination of a water molecule from this compound, a process known as dehydration, leads to the formation of alkenes. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemguide.co.uklibretexts.orgchemistrysteps.comlibretexts.org The dehydration of secondary alcohols generally proceeds through an E1 mechanism involving a carbocation intermediate. libretexts.orgchemistrysteps.com

The dehydration of this compound is expected to yield a mixture of isomeric alkenes, primarily 1-[4-(methylthio)phenyl]prop-1-ene and 3-[4-(methylthio)phenyl]prop-1-ene, with the more substituted alkene being the major product according to Zaitsev's rule. The reaction temperature is a critical factor, with higher temperatures favoring elimination over competing reactions like ether formation. For secondary alcohols, typical dehydration temperatures range from 100–140 °C. libretexts.orglibretexts.org

ProductIsomer Type
1-[4-(methylthio)phenyl]prop-1-eneZaitsev Product (Major)
3-[4-(methylthio)phenyl]prop-1-eneHofmann Product (Minor)

Transformations of the Methylthio Moiety of this compound

The sulfur atom in the methylthio group is susceptible to oxidation and can be removed through desulfurization reactions.

Controlled Oxidation to Sulfoxides and Sulfones

The methylthio group can be selectively oxidized to a sulfoxide (B87167), 1-[4-(methylsulfinyl)phenyl]-2-propanol, and further to a sulfone, 1-[4-(methylsulfonyl)phenyl]-2-propanol. This transformation is highly dependent on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the sulfoxide, mild oxidizing agents are typically used. Hydrogen peroxide is a common reagent, often in the presence of a catalyst. researchgate.netnih.gov Other reagents like sodium periodate (B1199274) can also be employed. Over-oxidation to the sulfone can be a competing reaction.

To achieve the full oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are necessary. Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are often used for this purpose. The oxidation of thioethers to sulfones is a key step in oxidative desulfurization processes. acs.org The synthesis of 2-(4-methylsulfonyl phenyl) indole (B1671886) derivatives often starts from a precursor containing a methylthio group which is later oxidized to a sulfonyl group. nih.gov

Oxidation StateProduct Name
Sulfoxide1-[4-(methylsulfinyl)phenyl]-2-propanol
Sulfone1-[4-(methylsulfonyl)phenyl]-2-propanol

Desulfurization Reactions

The removal of the sulfur atom from the methylthio group can be accomplished through desulfurization reactions, most commonly using Raney nickel. uni-ruse.bgnih.govmasterorganicchemistry.com This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom.

The desulfurization of this compound with Raney nickel would be expected to yield 1-phenyl-2-propanol (B48451). This reaction is a powerful tool in organic synthesis for removing sulfur-containing functional groups. nih.gov Studies on the desulfurization of sulfur-containing amino acids and other organic molecules with Raney nickel have shown its broad applicability. masterorganicchemistry.com

Nucleophilic Substitution at Sulfur

The sulfur atom in the methylthio group of this compound is a key center of reactivity. As a divalent sulfur compound, it is inherently nucleophilic, a characteristic that dominates its chemical behavior. libretexts.org This nucleophilicity allows it to react with various electrophiles, leading to substitution products where the sulfur atom is the site of attack.

One of the most fundamental reactions is S-alkylation. When treated with alkyl halides (e.g., methyl iodide), the sulfur atom readily attacks the electrophilic carbon of the alkyl halide to form a ternary sulfonium (B1226848) salt. libretexts.orgmsu.edu These salts are themselves versatile intermediates for further reactions.

Furthermore, the sulfur atom is susceptible to oxidation. Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids converts the sulfide (B99878) to a sulfoxide and, with stronger oxidation, to a sulfone. msu.edu This change in oxidation state significantly alters the chemical properties of the sulfur-containing group, transforming it from an electron-donating group into an electron-withdrawing group.

The formation of a sulfoxide from this compound opens up pathways for more complex transformations, such as the Pummerer rearrangement. Under acidic conditions (typically with acetic anhydride), the sulfoxide can undergo a rearrangement to form an α-acyloxy sulfide. A related transformation, the aromatic Pummerer reaction, can lead to nucleophilic functionalization of the aromatic ring, a process that is conceptually opposite to the more common electrophilic aromatic substitution. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions at the Sulfur Atom
Reactant(s)Product TypeReaction NameDescription
Alkyl Halide (e.g., CH₃I)Sulfonium SaltS-AlkylationThe nucleophilic sulfur attacks the electrophilic alkyl halide.
Mild Oxidant (e.g., H₂O₂)SulfoxideOxidationThe sulfur atom is oxidized from a sulfide to a sulfoxide.
Strong Oxidant (e.g., KMnO₄)SulfoneOxidationThe sulfur atom is oxidized to its highest oxidation state.
Sulfoxide + Acetic Anhydrideα-Acyloxy SulfidePummerer RearrangementRearrangement of the sulfoxide to functionalize the adjacent carbon.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is the site for aromatic substitution reactions, with the outcome heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The methylthio (-SMe) group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.org Its activating nature stems from the ability of the sulfur's lone pairs to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com Since the para position is already occupied by the 2-propanol group, electrophilic attack is directed predominantly to the ortho positions (carbons 2 and 6, adjacent to the methylthio group). libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group to the ring. masterorganicchemistry.com

Table 2: Expected Major Products of Electrophilic Aromatic Substitution
ReactionReagentsElectrophile (E⁺)Expected Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺2-Nitro-1-[4-(methylthio)phenyl]-2-propanol
BrominationBr₂, FeBr₃Br⁺2-Bromo-1-[4-(methylthio)phenyl]-2-propanol
SulfonationFuming H₂SO₄SO₃2-([4-(Methylthio)phenyl]methyl)propane-2-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺2-Acyl-1-[4-(methylthio)phenyl]-2-propanol

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution on the phenyl ring of this compound is generally not feasible. SNAr reactions require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile, which the electron-donating methylthio and alkyl groups are not. researchgate.net However, as mentioned previously, an indirect pathway for nucleophilic substitution exists via the aromatic Pummerer reaction, which can occur after the oxidation of the sulfide to a sulfoxide. nih.gov

Investigating Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for potential rearrangement reactions, particularly involving the 2-propanol side chain under acidic conditions. Such reactions typically proceed through carbocation intermediates. masterorganicchemistry.com

Upon treatment with a strong acid, the hydroxyl group of the secondary alcohol can be protonated, forming a good leaving group (water). Its departure would generate a secondary carbocation at the C2 position of the propyl chain. This carbocation can then undergo several transformations:

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Substitution: Attack by a nucleophile present in the medium.

Rearrangement: A 1,2-shift to form a more stable carbocation.

Two primary rearrangement pathways from the initial secondary carbocation are plausible:

1,2-Hydride Shift: Migration of a hydride ion from the C1 position to the C2 position would result in a benzylic carbocation. Benzylic carbocations are significantly stabilized by resonance with the aromatic ring, making this a potentially favorable pathway.

1,2-Phenyl Shift (Wagner-Meerwein Rearrangement): Migration of the entire 4-(methylthio)phenyl group from C1 to C2 would yield a tertiary carbocation. The driving force for such a shift is the formation of a more stable carbocation. msu.edumsu.edu

The ultimate product distribution would depend on the specific reaction conditions and the relative stabilities of the various intermediates and transition states.

Kinetic and Thermodynamic Studies of this compound Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, valuable insights can be drawn from studies on analogous compounds.

Kinetic Studies

Kinetic investigations into the oxidation of various p-substituted phenyl methyl sulfides have shown that the reaction is accelerated by electron-donating groups on the phenyl ring. researchgate.net This suggests that the 2-propanol group, being weakly electron-donating, would likely result in a faster oxidation rate compared to unsubstituted thioanisole. A kinetic study on the oxidation of this compound would likely show first-order dependence on both the sulfide and the oxidant. researchgate.net Such studies are crucial for elucidating reaction mechanisms, often employing techniques like stopped-flow spectrophotometry to measure initial reaction rates.

Table 3: Illustrative Kinetic Parameters for Sulfide Oxidation (Based on Analogous Systems)
Sulfide SubstrateRelative Rate of OxidationEffect of Substituent
4-NitrothioanisoleSlowerElectron-withdrawing
ThioanisoleBaseline-
Methyl p-tolyl sulfideFasterElectron-donating
This compoundExpected to be faster than baselineWeakly electron-donating

Thermodynamic Studies

Table 4: General Thermodynamic Parameters in Electrophilic Aromatic Substitution
ParameterStep 1 (Arenium Ion Formation)Step 2 (Deprotonation)Overall Reaction
ΔG (Gibbs Free Energy) Positive (Non-spontaneous)Negative (Spontaneous)Negative (Spontaneous)
ΔH (Enthalpy) Positive (Endothermic)Negative (Exothermic)Negative (Exothermic)
Activation Energy (Ea) HighLow-
Rate Slow (Rate-determining)Fast-

These thermodynamic principles would apply to the reactions of this compound, providing a framework for predicting reaction feasibility and product stability.

Spectroscopic Characterization Techniques for 1 4 Methylthio Phenyl 2 Propanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 1-[4-(Methylthio)phenyl]-2-propanol , a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its constitution and spatial arrangement.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular framework of This compound . The chemical shifts (δ) in parts per million (ppm) provide information about the electronic environment of each nucleus, while the coupling constants (J) in Hertz (Hz) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the alcohol group, the methylene (B1212753) protons adjacent to the aromatic ring, the methyl protons of the propanol (B110389) backbone, and the methyl protons of the thioether group. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Key signals would include those for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the carbon bearing the hydroxyl group, the methylene carbon, the methyl carbon of the propanol unit, and the methyl carbon of the methylthio group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (ortho to CH₂CH(OH)CH₃)~7.15 (d)~129.5
Ar-H (ortho to SCH₃)~7.20 (d)~127.0
CH₂ (benzyl)~2.75 (dd)~45.0
CH (carbinol)~4.00 (m)~69.0
CH₃ (propanol)~1.20 (d)~23.0
SCH₃~2.45 (s)~16.0
C-S (aromatic)-~137.0
C-CH₂ (aromatic)-~138.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of This compound .

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, definitively establishing the connectivity within the propanol side chain by showing correlations between the CH proton and the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is instrumental in confirming the connection of the propanol side chain to the phenyl ring and the position of the methylthio group by showing correlations from the benzylic protons to the aromatic carbons and from the methylthio protons to the sulfur-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of This compound is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. Aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will likely be observed around 1100 cm⁻¹. The C-S stretching vibration typically appears as a weaker band in the 700-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the S-CH₃ and aromatic C-C and C-H vibrations. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
O-H3600-3200 (broad)WeakStretching
Aromatic C-H3100-3000StrongStretching
Aliphatic C-H2975-2850StrongStretching
Aromatic C=C1600-1450Medium-StrongStretching
C-O (secondary alcohol)~1100WeakStretching
C-S700-600MediumStretching

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For This compound , electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, cleavage of the C-C bond between the benzylic carbon and the carbinol carbon (benzylic cleavage), and fragmentation of the propanol side chain. The presence of sulfur can also be confirmed by the isotopic pattern of the molecular ion peak.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the phenyl group in This compound . The aromatic ring and the sulfur atom act as chromophores. The spectrum is expected to show absorption bands in the UV region, typically around 200-300 nm, corresponding to π-π* transitions of the benzene ring. The presence of the methylthio group, an auxochrome, can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Confirmation of this compound (if crystal structure available)

Should a suitable single crystal of This compound be obtained, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. This technique would confirm the bond lengths, bond angles, and the conformation of the molecule with high precision, validating the structural information inferred from spectroscopic methods. The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be revealed. As of the current literature survey, a publicly available crystal structure for this specific compound has not been reported.

Computational Chemistry and Theoretical Studies of 1 4 Methylthio Phenyl 2 Propanol

Quantum Chemical Calculations of 1-[4-(Methylthio)phenyl]-2-propanol

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By optimizing the geometry of this compound, the most stable arrangement of its atoms can be determined. This optimized structure is crucial for understanding its physical and chemical properties.

DFT calculations also provide insights into the electronic structure, including the distribution of electron density and the nature of chemical bonds. For instance, studies on similar phenyl-propanol derivatives have utilized DFT to analyze their structural parameters. nih.gov

Table 1: Example of DFT Calculated Geometric Parameters for a Phenylpropanol Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - -
C-O 1.43 - -
C-S 1.77 - -
C-C-O - 109.5 -
C-S-C - 98.9 -
O-C-C-C - - 60.0

Note: This data is illustrative and based on typical values for similar functional groups.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for energy calculations compared to DFT. These methods are computationally more intensive but can provide benchmark values for the stability of different conformations of this compound. For example, ab initio calculations have been used to determine the conformational energies of related molecules like 1-phenyl-2-propanol (B48451). nih.gov

Quantum chemical calculations are instrumental in predicting spectroscopic data. The calculated NMR chemical shifts and vibrational frequencies can be compared with experimental spectra to confirm the structure of this compound.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. scirp.org These frequencies are derived from the second derivative of the energy with respect to the atomic coordinates and correspond to the different vibrational modes of the molecule.

Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3600-3200
C-H (aromatic) Stretching 3100-3000
C-H (aliphatic) Stretching 3000-2850
C=C (aromatic) Stretching 1600-1450
C-O Stretching 1260-1000
C-S Stretching 700-600

Note: These are typical frequency ranges for the indicated functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. mdpi.comnih.govnih.gov By simulating the motion of the atoms, MD can reveal the preferred conformations of the molecule and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.com This is particularly useful for understanding its behavior in different environments.

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Mapping

Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which determine the reaction rates. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key to understanding the chemical reactivity of this compound. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons.

Chemical reactivity indices, such as electronegativity, hardness, and softness, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Table 3: List of Compounds

Compound Name
This compound
1-phenyl-2-propanol
Møller-Plesset perturbation theory

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. springernature.com This approach is particularly valuable for predicting the properties of new or unmeasured compounds based on their chemical structure alone. springernature.com For this compound and its analogues, QSPR models can provide insights into properties such as boiling point, solubility, and chromatographic retention times, which are crucial for various scientific and industrial applications.

The development of a robust QSPR model involves several key stages: the selection of a dataset of compounds, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous model validation. nih.gov While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining studies on analogous compounds, such as other substituted phenylpropanols or aromatic thioethers.

Molecular Descriptors in QSPR Modeling

The accuracy of a QSPR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, relevant descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Zagreb indices, and molecular connectivity indices. researchgate.net These descriptors can capture information about the size, shape, and degree of branching of the molecule.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and provide information about its spatial arrangement. Examples include the molecular surface area, volume, and ovality.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and partial charges on atoms. For this compound, these descriptors would be sensitive to the presence of the sulfur atom and the hydroxyl group.

Physicochemical Descriptors: These descriptors relate to the bulk properties of the compound, such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. researchgate.net

Exemplary QSPR Model for Phenylpropanol Analogues

To illustrate the application of QSPR, a hypothetical model for predicting a specific property, such as the chromatographic retention index, for a series of phenylpropanol analogues is presented below. The retention index is a measure of how long a compound takes to pass through a gas chromatography column and is related to its volatility and interaction with the stationary phase.

In a hypothetical study, a set of phenylpropanol analogues with varying substituents on the phenyl ring could be analyzed. The following table presents a sample dataset and the values of selected molecular descriptors.

CompoundAnalogue StructureExperimental Retention IndexMolecular Weight (g/mol)logPPolar Surface Area (Ų)
11-phenyl-2-propanol1050136.191.7920.23
21-(4-methylphenyl)-2-propanol1120150.222.2520.23
31-(4-chlorophenyl)-2-propanol1180170.642.4920.23
4This compound1350182.282.6529.46

Using a statistical technique like multiple linear regression, a QSPR equation could be developed to correlate the retention index with the calculated descriptors. For instance, a possible model could take the form:

Retention Index = c₀ + c₁ (Molecular Weight) + c₂ (logP) + c₃ (Polar Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the prediction of the retention index for other, unsynthesized analogues of this compound.

Model Validation and Applicability Domain

A critical aspect of QSPR modeling is ensuring the model's robustness and predictive power. This is typically achieved through internal and external validation techniques. researchgate.net The applicability domain of the model must also be defined, which specifies the chemical space for which the model can make reliable predictions. mdpi.com

The insights gained from QSPR studies on this compound and its analogues can be valuable in various fields. For example, in analytical chemistry, predicted retention times can aid in method development for the separation and identification of these compounds. In environmental science, QSPR models can predict properties related to the fate and transport of these compounds in the environment.

Synthesis and Characterization of Derivatives and Analogues of 1 4 Methylthio Phenyl 2 Propanol

Design and Synthesis of Modified Propanol (B110389) Chain Derivatives

The 2-propanol side chain of 1-[4-(Methylthio)phenyl]-2-propanol offers multiple avenues for chemical modification. These alterations can influence the compound's physical and chemical properties. Standard organic synthesis techniques can be employed to achieve these transformations.

One of the most direct modifications is the oxidation of the secondary alcohol to the corresponding ketone, 1-[4-(methylthio)phenyl]-2-propanone. This can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Further modifications can include the esterification or etherification of the hydroxyl group . Esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Etherification, such as the Williamson ether synthesis, would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. These reactions would yield a diverse range of ester and ether derivatives, respectively.

The extension of the propanol chain represents a more complex synthetic challenge. A potential route could involve the Grignard reaction, where a phenylmagnesium bromide reagent reacts with a suitable aldehyde to form the desired alcohol. fiveable.me For instance, to synthesize a homologue with a butanol chain, the corresponding butanone precursor would be required.

A representative table of potential propanol chain derivatives is presented below, based on common organic reactions.

Derivative NameProposed Synthetic RouteKey Reagents
1-[4-(Methylthio)phenyl]-2-propanoneOxidation of the secondary alcoholPyridinium chlorochromate (PCC)
1-[4-(Methylthio)phenyl]-2-propyl acetateEsterification of the hydroxyl groupAcetic anhydride, pyridine
2-Methoxy-1-[4-(methylthio)phenyl]propaneWilliamson ether synthesisSodium hydride, methyl iodide
1-[4-(Methylthio)phenyl]-2-butanolGrignard reaction with 1-[4-(methylthio)phenyl]magnesium bromide and butan-2-oneMg, 1-bromo-4-(methylthio)benzene, butanone

Exploration of Derivatives with Varied Phenyl Substituents

The aromatic phenyl ring of this compound is another key site for modification. Introducing or altering substituents on the phenyl ring can significantly impact the molecule's electronic properties and its interactions with biological targets.

The synthesis of such derivatives would typically commence from a differently substituted benzene (B151609) precursor. For example, to introduce an electron-withdrawing group like a chloro or nitro group, one would start with 1-chloro-4-iodobenzene (B104392) or 1-iodo-4-nitrobenzene, respectively. The 4-(methylthio) group itself could be replaced by other functionalities.

A general synthetic approach could involve a Suzuki or other cross-coupling reaction to attach the phenyl ring to a suitable building block containing the propanol side chain, or a multi-step synthesis starting from the substituted benzene. For example, a Friedel-Crafts acylation of a substituted benzene with propanoyl chloride could yield a substituted propiophenone, which could then be reduced to the corresponding propanol.

The following table outlines some potential derivatives with varied phenyl substituents and their hypothetical synthetic precursors.

Derivative NamePotential PrecursorKey Synthetic Strategy
1-[4-(Methoxy)phenyl]-2-propanol4-BromoanisoleGrignard formation followed by reaction with propylene (B89431) oxide
1-[4-(Trifluoromethyl)phenyl]-2-propanol1-Bromo-4-(trifluoromethyl)benzeneGrignard formation followed by reaction with propylene oxide
1-[4-(Cyano)phenyl]-2-propanol4-BromobenzonitrileGrignard formation followed by reaction with propylene oxide
1-Phenyl-2-propanol (B48451)PhenylacetoneReduction with a reducing agent like sodium borohydride (B1222165) prepchem.com

Synthesis of Sulfur-Modified Analogues (e.g., sulfoxides, sulfones, sulfonium (B1226848) salts)

The sulfur atom in the methylthio group is susceptible to oxidation, offering a straightforward route to sulfoxide (B87167) and sulfone analogues. These modifications introduce polarity and hydrogen bond accepting capabilities, which can be significant for biological activity.

The synthesis of the sulfoxide derivative , 1-[4-(methylsulfinyl)phenyl]-2-propanol, can be selectively achieved by the oxidation of the parent thioether with one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274). organic-chemistry.org Electrochemical methods in continuous-flow microreactors also provide a green and selective route to sulfoxides. rsc.org

Further oxidation of the sulfoxide, or more vigorous oxidation of the thioether with an excess of the oxidizing agent, yields the sulfone analogue , 1-[4-(methylsulfonyl)phenyl]-2-propanol. acs.orgrsc.org Reagents like potassium permanganate (B83412) or hydrogen peroxide in the presence of a suitable catalyst are effective for this transformation. researchgate.net

Sulfonium salts of this compound can be prepared by the reaction of the thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). nih.gov This introduces a positive charge to the sulfur atom, creating a salt. The synthesis of sulfonium salts can also be achieved from C-H bonds via an interrupted Pummerer reaction. researchgate.net

A summary of these sulfur modifications is provided in the table below.

Analogue NameType of ModificationSynthetic MethodTypical Reagents
1-[4-(Methylsulfinyl)phenyl]-2-propanolSulfoxideControlled oxidation of the thioetherHydrogen peroxide, m-CPBA
1-[4-(Methylsulfonyl)phenyl]-2-propanolSulfoneVigorous oxidation of the thioether or sulfoxideExcess hydrogen peroxide, potassium permanganate
(2-Hydroxypropyl)-4-(methyl)phenyl(methyl)sulfonium iodideSulfonium saltAlkylation of the thioetherMethyl iodide

Chiral Derivatives of this compound and Their Enantiomeric Purity Assessment

The second carbon of the propanol chain in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-[4-(Methylthio)phenyl]-2-propanol. The synthesis and separation of these chiral derivatives are crucial for studying their stereospecific interactions with biological systems.

Several strategies can be employed to obtain enantiomerically pure forms of this compound. Asymmetric synthesis is one approach, which involves the stereoselective reduction of the corresponding prochiral ketone, 1-[4-(methylthio)phenyl]-2-propanone. This can be achieved using chiral reducing agents or catalysts. For the related compound 1-phenyl-2-propanone, bioreduction using microorganisms like Rhodococcus erythropolis has been shown to produce the (S)-enantiomer with high enantiomeric excess. nih.govresearchgate.net

Another common method is the chiral resolution of the racemic mixture. This can be accomplished by reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization. libretexts.org Enzymatic resolution, for instance, by lipase-catalyzed enantioselective esterification, has been successfully applied to resolve racemic 1-phenyl-1-propanol. tandfonline.com

The enantiomeric purity of the synthesized chiral derivatives is typically assessed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). chemicalbook.com These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. tandfonline.comresearchgate.net

The table below summarizes the approaches for obtaining and assessing chiral derivatives.

MethodDescriptionExample Application for a Related Compound
Asymmetric SynthesisStereoselective reduction of 1-[4-(methylthio)phenyl]-2-propanone using a chiral catalyst or biocatalyst.Bioreduction of 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol using Rhodococcus erythropolis. nih.gov
Chiral ResolutionSeparation of a racemic mixture by forming diastereomers with a chiral resolving agent or through enzymatic kinetic resolution.Lipase-catalyzed enantioselective esterification of racemic 1-phenyl-1-propanol. tandfonline.com
Enantiomeric Purity Assessment (Chiral HPLC/GC)Chromatographic separation of enantiomers on a chiral stationary phase to determine the enantiomeric excess (e.e.).HPLC analysis of 1-phenyl-2-propanol enantiomers on a chiral column. chemicalbook.comtandfonline.com

Structure-Activity Relationship (SAR) Studies in Related Chemical Classes

While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively documented, valuable insights can be drawn from SAR studies of structurally related chemical classes, such as phenethylamines and phenylethanolamines. biomolther.orgyoutube.comwikipedia.org These studies explore how chemical modifications influence biological activity, often at specific receptor targets.

For phenylethanolamine-type compounds, the following general SAR observations have been made:

Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for activity and receptor selectivity. For example, hydroxyl groups at the 3 and 4 positions are often important for adrenergic receptor activity. youtube.com Halogen or small alkyl groups at the para-position can also influence binding affinity. nih.gov

Propanol Chain Modifications: The hydroxyl group on the beta-carbon (C2 of the propanol chain) is often crucial for activity. Its stereochemistry (R or S) can lead to significant differences in potency and efficacy. Modifications to the alkyl group on the nitrogen atom (in phenylethanolamines) can modulate selectivity for different receptor subtypes. youtube.com

Sulfur Group Modifications: In related compounds, the introduction of a sulfoxide or sulfone group can alter the polarity and hydrogen bonding capacity of the molecule, which can impact its pharmacokinetic properties and biological activity.

Based on these general principles from related compound classes, a hypothetical SAR for derivatives of this compound can be proposed. For instance, oxidation of the methylthio group to a sulfoxide or sulfone would increase polarity, which could affect cell membrane permeability and interaction with polar binding sites. The chirality of the 2-propanol group is also expected to be a major determinant of biological activity.

Research Applications and Future Prospects of 1 4 Methylthio Phenyl 2 Propanol and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The structural framework of 1-[4-(Methylthio)phenyl]-2-propanol makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl group and a thioether linkage provides two reactive sites that can be selectively functionalized to build intricate molecular architectures.

Derivatives of this compound have been utilized as key intermediates in the synthesis of high-efficiency photoinitiators. For instance, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, a derivative, is a crucial component in ultraviolet (UV) curing applications for inks and coatings. mdpi.comnih.govnih.gov The synthesis of such photoinitiators often involves the modification of the propanol (B110389) backbone, highlighting the role of the parent compound as a foundational building block.

Furthermore, the core structure is analogous to precursors used in the synthesis of various heterocyclic compounds. nih.govnih.govresearchgate.net The phenylpropanol moiety can be manipulated through cyclization and condensation reactions to form a wide array of heterocyclic systems, which are prevalent in many biologically active molecules and functional materials. mdpi.comnih.govtaylorfrancis.com The synthesis of complex molecules like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone involves intermediates that share structural similarities with derivatives of this compound, underscoring its potential as a versatile synthetic intermediate. rechargenews.com

Table 1: Examples of Complex Molecules Synthesized from Related Intermediates

Intermediate Class Target Molecule Application
Phenylpropanol derivatives Photoinitiators UV curing, printing inks
Oxazolones Heterocyclic systems Pharmaceuticals, materials

Application in Probing Molecular Interactions within Chemical Systems

The methylthio group and the aromatic ring in this compound and its derivatives can participate in various non-covalent interactions, making them interesting candidates for studying molecular recognition and binding phenomena. The sulfur atom, with its polarizable nature, can engage in specific interactions with other atoms and functional groups.

Research has shown that divalent sulfur atoms can have significant interactions with aromatic rings, influencing the crystal packing and conformation of molecules. ndsu.edunih.gov These sulfur-aromatic interactions, along with potential sulfur-oxygen interactions, can play a crucial role in the binding of ligands to proteins and other biological macromolecules. acs.orgnih.gov The study of these weak intermolecular forces is essential for understanding the structure and function of biological systems and for the rational design of new drugs and materials. While direct studies on this compound are not prevalent, the analysis of related sulfur-containing aromatic compounds provides a strong basis for its potential utility in this area of research. 5z.com

Potential as a Precursor for the Synthesis of Diverse Target Molecules

The versatile chemical nature of this compound allows it to serve as a precursor for a wide range of target molecules with diverse functionalities and applications. The hydroxyl and methylthio groups can be independently or concertedly modified to generate a library of derivatives.

As mentioned, it is a potential precursor for photoinitiators used in polymer chemistry. mdpi.comnih.govnih.gov Beyond this, its derivatives can be envisioned as building blocks for pharmaceuticals. The thioether moiety is present in numerous bioactive molecules, and the phenylpropanol scaffold is a common feature in many drug candidates. nih.govnih.govontosight.airesearchgate.net For example, thioether-substituted flavonoids have shown promising antiproliferative activity. nih.gov The synthesis of complex bioactive heterocyclic compounds often relies on precursors with similar structural motifs. mdpi.comnih.govtaylorfrancis.comresearchgate.net The ability to introduce various substituents onto the aromatic ring and modify the propanol side chain provides a pathway to a diverse array of potential drug candidates.

Exploration in Materials Science for Novel Polymer Architectures or Functional Coatings

The functional groups present in this compound and its derivatives offer opportunities for their incorporation into polymers, leading to materials with novel properties. The hydroxyl group can be used as an initiation site for polymerization or can be esterified with monomers to be integrated into polyester (B1180765) chains.

Sulfur-containing polymers are of interest for various applications, including high-performance materials and functional coatings. nih.govgoogle.comresearchgate.netpageplace.de For instance, polymers with thioether linkages have been explored for their potential in drug delivery systems, where the oxidation of the thioether to a more polar sulfoxide (B87167) can trigger the release of a payload. researchgate.net Furthermore, sulfur-containing materials are being investigated for applications in advanced battery technologies, such as lithium-sulfur batteries, where they can play a role in improving performance and stability. rechargenews.comacs.org The development of functional polymers often involves the synthesis of monomers with specific reactive groups, a role that derivatives of this compound could potentially fulfill. mpg.deconsensus.app

Investigating Chemical Biology Applications (e.g., as probes for sulfur metabolism pathways)

The presence of a thioether group makes this compound and its derivatives interesting candidates for applications in chemical biology, particularly as potential probes for studying biological processes involving sulfur-containing molecules. Thioethers are found in biologically important molecules like the amino acid methionine and are involved in various metabolic pathways. nih.govresearchgate.net

Fluorescent probes are powerful tools for visualizing and understanding biological processes at the molecular level. acs.orgresearchgate.net Probes designed to react with specific species, such as reactive sulfur species (RSS), can provide valuable insights into cellular signaling and metabolism. nih.govndsu.eduacs.org Thiol-reactive probes are used to label and detect electrophilic natural products and to quantify thiols in biological samples. nih.govnih.gov While specific probes based on this compound have not been reported, its structure provides a scaffold that could be functionalized with fluorophores and targeting moieties to create probes for investigating sulfur metabolism or for imaging specific cellular components. researchgate.net The study of thiol metabolism is crucial for understanding various physiological and pathological conditions. researchgate.net

Advanced Research in Catalysis and Asymmetric Synthesis using this compound or its Derivatives

The chiral center at the 2-position of the propanol chain in this compound suggests its potential use in asymmetric catalysis, either as a chiral auxiliary or as a precursor to chiral ligands. Chiral sulfur-containing ligands have emerged as a promising class of ligands for a variety of transition-metal-catalyzed asymmetric reactions. acs.orgresearchgate.netrsc.orgsnnu.edu.cnacs.org

The combination of a sulfur donor atom and a chiral backbone can lead to highly effective catalysts for reactions such as asymmetric allylic alkylation and hydrogenation. acs.orgnih.gov The design of chiral ligands is a key aspect of modern asymmetric synthesis, with a focus on creating well-defined chiral pockets around the metal center. nih.govresearchgate.nettcichemicals.com While the direct use of this compound in this context is not documented, its chiral alcohol and thioether functionalities provide a starting point for the synthesis of novel chiral ligands. For example, it could be converted into chiral phosphine-sulfur or nitrogen-sulfur ligands, which are known to be effective in various catalytic transformations. The development of new and efficient chiral ligands remains a significant goal in organic synthesis. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Q & A

Q. Experimental Design :

  • Synthesize enantiomers via asymmetric reduction (e.g., using chiral catalysts like Corey-Bakshi-Shibata).
  • Incubate with recombinant enzymes or hepatocytes.
  • Monitor conjugates using chiral LC-MS.

Contradictions in metabolic flux (e.g., species-specific UGT activity) require cross-validation with humanized mouse models .

Advanced: How can researchers resolve contradictory data on hydroxylation vs. chain-shortening pathways in metabolic studies?

Answer:
Conflicting reports on phase I metabolism (e.g., β-hydroxylation vs. oxidative deamination) arise from:

  • Variable CYP450 isoform expression (e.g., CYP2D6 polymorphisms).
  • Substrate concentration thresholds (high [S] favors non-specific oxidation).

Q. Resolution Workflow :

Enzyme Inhibition Assays : Use selective inhibitors (e.g., quinidine for CYP2D6).

Isotopic Labeling : Synthesize ¹³C-labeled compound to track degradation products.

Kinetic Analysis : Compare Vmax/KmV_{max}/K_m ratios across isoforms.

Data from Ewald et al. (2005) and Carmo et al. (2006) suggest chain-shortening dominates at physiological pH .

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Answer:
The compound’s thioether and alcohol groups render it susceptible to oxidation and hydrolysis. Stabilization methods include:

  • Lyophilization : Store as a lyophilized powder at -80°C (stable for >12 months).
  • Buffered Solutions : Use citrate buffer (pH 4.0) with 0.1% ascorbic acid to inhibit oxidation.
  • LC-MS Compatibility : Add 1 mM EDTA to mobile phases to chelate metal ions.

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under these conditions .

Advanced: How do structural analogs of this compound influence its pharmacological profiling?

Answer:
Key analogs and their interference mechanisms:

Analog Impact
4-MethylthionorephedrineCompetes for MAO-A binding, altering clearance rates
4-Methylthiobenzoic acidInhibits glucuronidation via UGT1A9 saturation
β-Hydroxy-4-MTASynergistic neurotoxicity in dopaminergic cell lines

Validation : Co-incubate analogs with the parent compound in HEK293 cells expressing CYP3A4/UGT1A1. Quantify competitive inhibition via Lineweaver-Burk plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.